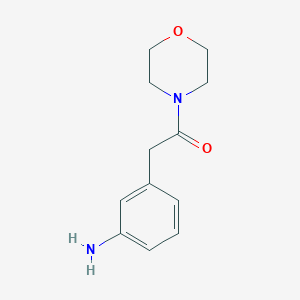

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

Descripción general

Descripción

The compound “2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone” is likely to be an organic compound containing a morpholine ring and an aminophenyl group. Morpholine is a common motif in organic chemistry and is present in many drugs and useful compounds . The aminophenyl group is also a common feature in many organic compounds and can participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group on the phenyl ring could potentially participate in a variety of reactions, including condensation reactions and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .Aplicaciones Científicas De Investigación

Antibacterial Activity

- A study by Khumar, Ezhilarasi, & Prabha (2018) explored the antibacterial properties of novel synthesized pyrazole derivatives derived from 4-morpholino acetophenone. These compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Synthesis and Molecular Structure

- Research by Aljohani et al. (2019) demonstrated an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholino derivatives, contributing to the field of organic synthesis.

Potential in Cancer Treatment

- Kashishian et al. (2003) identified a new class of protein kinase inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, which target DNA repair pathways and show promise in enhancing cancer therapies (Kashishian et al., 2003).

Solubility and Thermodynamic Properties

- Yang et al. (2016) studied the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, providing valuable insights into its thermodynamic properties (Yang et al., 2016).

Synthesis Techniques

- The synthesis of various morpholin-4-yl compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, has been explored using microwave irradiation, highlighting advancements in synthetic chemistry (Zhang Lin-han, 2010).

Antioxidant Activity

- Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, identifying parameters influencing their antioxidant activities, contributing to medicinal chemistry research (Drapak et al., 2019).

Anti-inflammatory Properties

- Helal et al. (2015) synthesized thiophene derivatives including 1-(4-morpholinophenyl)ethanone and evaluated their anti-inflammatory activity, finding some compounds to exhibit significant effects (Helal et al., 2015).

Synthesis of Quinazoline-3-oxides

- Samandram et al. (2021) showcased the synthesis of quinazoline-3-oxides from 1-(2-aminophenyl)ethanone, illustrating a green chemistry approach using H2O2 oxidation (Samandram et al., 2021).

Synthesis and Antitumor Activity

- Isakhanyan et al. (2016) studied tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one for their antitumor activity, contributing to cancer research (Isakhanyan et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-aminophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWORGBBDXWASDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441757 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | |

CAS RN |

285984-41-0 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

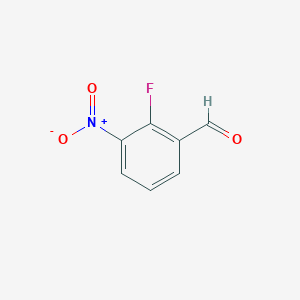

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)